Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-
Description
Chemical Structure and Properties The compound "Benzenesulfonylfluoride, 4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]-" is a benzenesulfonyl fluoride derivative substituted at the para position with a complex acetylated amine group. The molecular formula is C₁₄H₁₀BrFN₂O₅S, with a molecular weight of 437.26 g/mol. Its reactive sulfonyl fluoride group (–SO₂F) enables covalent bonding with serine residues in enzymes, a hallmark of protease inhibitors and enzyme modulators .
Potential applications include enzyme inhibition studies, particularly targeting serine hydrolases or acetylcholinesterase, given the reactivity of the sulfonyl fluoride group .
Properties
CAS No. |
25299-92-7 |
|---|---|
Molecular Formula |
C14H10BrFN2O6S |
Molecular Weight |
433.21 g/mol |
IUPAC Name |
4-[[2-(2-bromo-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H10BrFN2O6S/c15-12-7-10(18(20)21)3-6-13(12)24-8-14(19)17-9-1-4-11(5-2-9)25(16,22)23/h1-7H,8H2,(H,17,19) |
InChI Key |
GXPMDUXVIFACCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Br)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: The selective bromination of the nitrophenol compound.
Acetylation: The formation of an acetamido group through acetylation.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, bromine or bromine derivatives for bromination, acetic anhydride for acetylation, and sulfonyl chlorides for sulfonylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation: The bromo group can be oxidized to form different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Reduction: The primary product is the corresponding amine.
Oxidation: Products vary based on the extent of oxidation, potentially forming aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonyl fluoride derivatives.
Biology: Employed in the study of enzyme inhibition, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(2-Bromo-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to irreversible inhibition. This mechanism is particularly relevant in the study of serine proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Key structural analogs are compared below (Table 1):
Key Observations:
- Substituent Size and Flexibility: The target compound’s bulky 2-bromo-4-nitrophenoxy group may restrict access to enzyme active sites compared to smaller analogs like AEBSF. highlights that enzyme flexibility (e.g., mouse vs. Torpedo acetylcholinesterase) influences inhibitor binding, suggesting steric effects from substituents could modulate efficacy .
- However, excessive steric bulk (as in the target compound) might reduce binding efficiency compared to AEBSF, which has a simpler structure .
- Biological Specificity: AEBSF inhibits peptide isomerases in A. apertato, while phenylmethylsulfonyl fluoride (PMSF) fails in the same assays . This underscores the critical role of substituents in determining target specificity.
Enzymatic Inhibition and Molecular Dynamics
- Acetylcholinesterase Inhibition: Benzenesulfonyl fluoride derivatives exhibit species-dependent inhibition. For example, mouse acetylcholinesterase is inhibited by both benzenesulfonyl fluoride and PMSF, while Torpedo enzyme resists PMSF due to reduced active-site flexibility . The target compound’s large substituent may further exacerbate accessibility issues in rigid enzymes.
- Protease Inhibition: Sulfonyl fluorides like AEBSF and the target compound covalently modify serine residues, but their efficacy varies with substituent chemistry. AEBSF’s aminoethyl group enhances solubility and binding in hydrophilic active sites, whereas the target’s nitro and bromo groups may favor hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
